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molecular formula C8H9NO3 B8674387 Phenyl (aminooxy)acetate

Phenyl (aminooxy)acetate

Cat. No. B8674387
M. Wt: 167.16 g/mol
InChI Key: SGYKFIYSKIRGTA-UHFFFAOYSA-N
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Patent
US07863293B2

Procedure details

Phenylchloroformate (14.78 g, 94.4 mmol) was dissolved in Et2O (375 mL) and methoxylamine hydrochloride (7.88 g, 94.4 mmol), K2CO3 (15.66 g, 113.3 mmol), and water (18 mL) were added and the solution stirred over 64 hours. Solids were filtered, the phases separated, and the organic component concentrated under reduced pressure. The crude liquid was purified by column chromatography with silica gel (1:4 EtOAc/hexanes) to afford N-(phenoxycarbonyl)methoxylamine as a white solid (14.18 g, 90%).
Quantity
14.78 g
Type
reactant
Reaction Step One
Name
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
7.88 g
Type
reactant
Reaction Step Two
Name
Quantity
15.66 g
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][C:8](Cl)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[O:12]([NH2:14])[CH3:13].C([O-])([O-])=O.[K+].[K+].O>CCOCC>[O:7]([C:8]([CH2:13][O:12][NH2:14])=[O:9])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
14.78 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC(=O)Cl
Name
Quantity
375 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
7.88 g
Type
reactant
Smiles
Cl.O(C)N
Name
Quantity
15.66 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
18 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred over 64 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Solids were filtered
CUSTOM
Type
CUSTOM
Details
the phases separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic component concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude liquid was purified by column chromatography with silica gel (1:4 EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
64 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C(=O)CON
Measurements
Type Value Analysis
AMOUNT: MASS 14.18 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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